molecular formula C19H18FN7O B14927663 5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14927663
M. Wt: 379.4 g/mol
InChI Key: BLWIFPZBIQCMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-Yl)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a triazolopyrimidine core

Properties

Molecular Formula

C19H18FN7O

Molecular Weight

379.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H18FN7O/c1-12-7-8-26(25-12)10-13(2)23-18(28)17-9-16(14-3-5-15(20)6-4-14)24-19-21-11-22-27(17)19/h3-9,11,13H,10H2,1-2H3,(H,23,28)

InChI Key

BLWIFPZBIQCMTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-Yl)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.

    Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through a coupling reaction, which may involve the use of a pyrazole derivative and a suitable coupling agent.

    Final Assembly: The final step involves the coupling of the previously synthesized intermediates to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-Yl)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-Yl)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-Yl)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-YL)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide can be compared with other similar compounds, such as:

    5-(4-Chlorophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-YL)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical and biological properties.

    5-(4-Bromophenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-YL)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide:

    5-(4-Methylphenyl)-N~7~-[1-Methyl-2-(3-Methyl-1H-Pyrazol-1-YL)Ethyl][1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide: The methylphenyl group may impart different physical and chemical properties compared to the fluorophenyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.